![molecular formula C21H16N4O2 B14165339 N-[3-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide CAS No. 799837-10-8](/img/structure/B14165339.png)
N-[3-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a quinazoline core, a pyridine ring, and an acetamide group, making it a unique and versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide typically involves the annulation of anthranilic esters with N-pyridyl ureas. This process includes the formation of N-aryl-N’-pyridyl ureas followed by their cyclocondensation into the corresponding fused heterocycles. The reaction does not require the use of metal catalysts and proceeds with moderate to good yields (up to 89%) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route mentioned above suggests that it can be adapted for large-scale production. The reaction can be easily scaled to gram quantities, making it feasible for industrial applications .
化学反応の分析
Types of Reactions
N-[3-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline-2,4-diones.
Reduction: Reduction reactions can modify the quinazoline core, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and quinazoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild, with moderate temperatures and standard laboratory solvents .
Major Products Formed
The major products formed from these reactions include quinazoline-2,4-diones, reduced quinazoline derivatives, and substituted quinazoline compounds. These products have diverse applications in medicinal chemistry and other fields .
科学的研究の応用
N-[3-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds.
作用機序
The mechanism of action of N-[3-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity. For example, it has been shown to interact with AMPA/kainate receptors, P2Y12 receptors, and aldose reductase, among others . These interactions lead to the compound’s diverse biological effects, including anti-inflammatory, anticancer, and neuroprotective activities .
類似化合物との比較
N-[3-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide can be compared with other quinazoline derivatives, such as:
Selurampanel: An AMPA/kainate receptor antagonist used for epilepsy treatment.
Elinogrel: A P2Y12 receptor antagonist for cardiovascular diseases.
Zenarestat: An aldose reductase inhibitor for diabetic neuropathy.
These compounds share similar core structures but differ in their specific functional groups and biological activities. This compound is unique due to its combination of a pyridine ring and an acetamide group, which contributes to its distinct chemical and biological properties .
特性
CAS番号 |
799837-10-8 |
|---|---|
分子式 |
C21H16N4O2 |
分子量 |
356.4 g/mol |
IUPAC名 |
N-[3-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide |
InChI |
InChI=1S/C21H16N4O2/c1-14(26)23-15-7-6-8-16(13-15)27-21-17-9-2-3-10-18(17)24-20(25-21)19-11-4-5-12-22-19/h2-13H,1H3,(H,23,26) |
InChIキー |
KVIZOTQMWXNPLW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
溶解性 |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


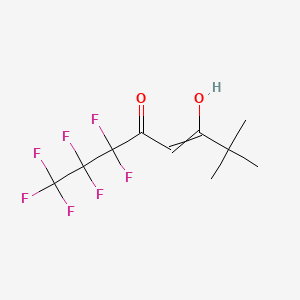
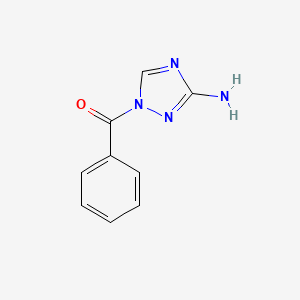
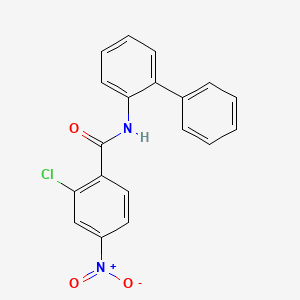
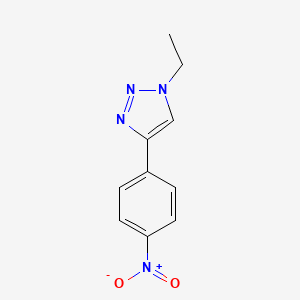
![5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14165292.png)
![4,4'-Bi-1H-pyrrolo[2,3-b]pyridine, 1,1'-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14165293.png)
![14-(3-chloro-2-methylphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B14165297.png)
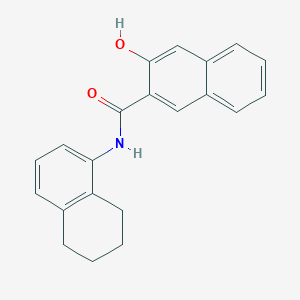
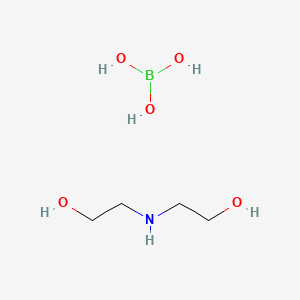
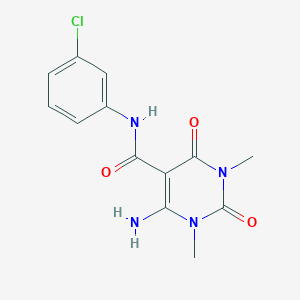
![4-[Benzyl(methyl)sulfamoyl]-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2(3H)-ylidene)benzamide](/img/structure/B14165322.png)
![6-Amino-2-(1,3-dimethylpyrazol-4-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B14165328.png)


